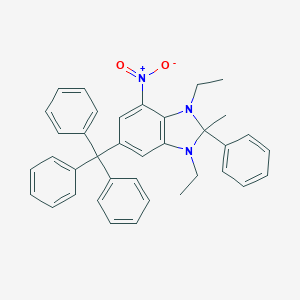![molecular formula C15H13N3O4 B274328 N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
N-[4-(acetylamino)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-nitrobenzamide, commonly known as ANB-NOS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of nitric oxide synthase (NOS) and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide acts as a potent inhibitor of N-[4-(acetylamino)phenyl]-4-nitrobenzamide by binding to the enzyme's active site and preventing the synthesis of NO. This inhibition of this compound activity leads to a decrease in the levels of NO, which in turn affects various physiological processes.
Biochemical and physiological effects
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been shown to have several biochemical and physiological effects. One of the major effects of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is the inhibition of this compound activity, which leads to a decrease in the levels of NO. This decrease in NO levels has been shown to affect various physiological processes, including synaptic plasticity, learning, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has several advantages and limitations when used in lab experiments. One of the major advantages of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is its potent inhibition of N-[4-(acetylamino)phenyl]-4-nitrobenzamide activity, which makes it an effective tool for studying the role of NO in various physiological processes. However, one of the major limitations of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide in scientific research. One of the major directions is the study of the role of NO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the development of new and more potent inhibitors of N-[4-(acetylamino)phenyl]-4-nitrobenzamide, which can be used to study the role of NO in various physiological processes.
Conclusion
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is a potent inhibitor of this compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has several advantages and limitations when used in lab experiments. There are several future directions for the use of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide in scientific research, including the study of the role of NO in various neurological disorders and the development of new and more potent inhibitors of this compound.
Méthodes De Synthèse
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-aminophenol and acetic anhydride. The final product is obtained through the reaction of the intermediate with 4-nitrobenzoyl chloride.
Applications De Recherche Scientifique
ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been used extensively in scientific research for its potential applications in various fields. One of the major applications of ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide is in the field of neuroscience. ANB-N-[4-(acetylamino)phenyl]-4-nitrobenzamide has been shown to be an effective inhibitor of N-[4-(acetylamino)phenyl]-4-nitrobenzamide, which is an enzyme that is involved in the synthesis of nitric oxide (NO). NO is a neurotransmitter that plays a critical role in the regulation of various physiological processes, including synaptic plasticity, learning, and memory.
Propriétés
Formule moléculaire |
C15H13N3O4 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(9-3-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Clé InChI |
YVYNPDQBVCHDNG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)



![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
